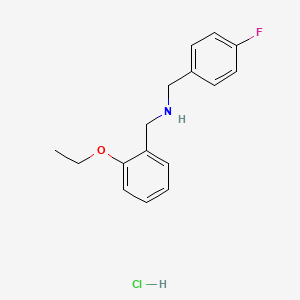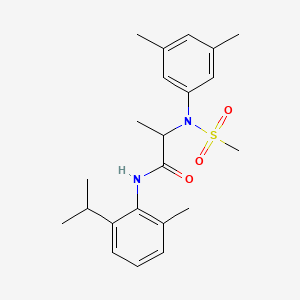![molecular formula C27H37FN4O3 B4173151 1-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B4173151.png)
1-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane
Descripción general
Descripción
1-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane, commonly known as ADAM-10 inhibitor, is a small molecule drug that has garnered significant attention in the scientific community. ADAM-10 inhibitor is a selective inhibitor of ADAM-10, a metalloproteinase that is involved in various cellular processes, including cell adhesion, migration, and signaling.
Mecanismo De Acción
ADAM-10 inhibitor works by selectively inhibiting the activity of ADAM-10, which is involved in the shedding of various cell surface proteins, including cytokines, growth factors, and adhesion molecules. The inhibition of ADAM-10 leads to the accumulation of these proteins on the cell surface, which can modulate various cellular processes, including cell adhesion, migration, and signaling.
Biochemical and Physiological Effects:
ADAM-10 inhibitor has been shown to have various biochemical and physiological effects, including the reduction of tumor growth and metastasis, the reduction of amyloid-beta production in Alzheimer's disease, and the reduction of inflammation and joint destruction in rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADAM-10 inhibitor has several advantages for lab experiments, including its selectivity for ADAM-10 and its ability to modulate various cellular processes. However, ADAM-10 inhibitor also has some limitations, including its complex synthesis method and its potential off-target effects.
Direcciones Futuras
Could include the development of more potent and selective ADAM-10 inhibitors, the investigation of the mechanism of action of ADAM-10 inhibition in various diseases, and the identification of potential biomarkers for patient selection and monitoring. Additionally, the development of new drug delivery systems and formulations could enhance the efficacy and safety of ADAM-10 inhibitor in clinical settings.
Conclusion:
In conclusion, ADAM-10 inhibitor is a promising drug that has significant potential for therapeutic applications in various diseases. The synthesis of ADAM-10 inhibitor is a complex process that requires expertise in organic chemistry. ADAM-10 inhibitor works by selectively inhibiting the activity of ADAM-10, which is involved in the shedding of various cell surface proteins. ADAM-10 inhibitor has several advantages for lab experiments, including its selectivity for ADAM-10 and its ability to modulate various cellular processes. However, ADAM-10 inhibitor also has some limitations, including its complex synthesis method and potential off-target effects. Future research should focus on the optimization and development of ADAM-10 inhibitor as a clinical drug.
Aplicaciones Científicas De Investigación
ADAM-10 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and rheumatoid arthritis. ADAM-10 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis. In Alzheimer's disease, ADAM-10 inhibition has been proposed as a potential therapy to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of the disease. In rheumatoid arthritis, ADAM-10 inhibition has been shown to reduce inflammation and joint destruction.
Propiedades
IUPAC Name |
1-adamantyl-[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FN4O3/c28-22-14-25(32(34)35)24(15-23(22)29-5-3-1-2-4-6-29)30-7-9-31(10-8-30)26(33)27-16-19-11-20(17-27)13-21(12-19)18-27/h14-15,19-21H,1-13,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQENFZYMWDAZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide](/img/structure/B4173073.png)

![2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4173095.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide](/img/structure/B4173101.png)
![dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4173106.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4173111.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4173122.png)


![6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4173147.png)
![methyl 3-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4173158.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-phenylbenzenesulfonamide](/img/structure/B4173160.png)
![ethyl 4-(4-chlorophenyl)-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4173176.png)